2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound belongs to the class of fused heterocyclic carboxamides, characterized by a 1,2-dihydroisoquinoline core substituted with a methyl group at position 2, a ketone at position 1, and a carboxamide side chain linked via a propyl group to a [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-24-13-16(14-7-2-3-8-15(14)20(24)27)19(26)21-11-6-10-18-23-22-17-9-4-5-12-25(17)18/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,21,26) |
InChI Key |
JBMZDNHPDNCCPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Triazolo-Pyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyridine ring.
Attachment of the Propyl Chain: The propyl chain is introduced via nucleophilic substitution reactions, often using alkyl halides.
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through Pictet-Spengler or Bischler-Napieralski cyclization reactions.
Final Coupling: The triazolo-pyridine and isoquinoline intermediates are coupled using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The triazolo-pyridine and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: Reducing agents like NaBH₄ and LiAlH₄ are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate DNA and inhibit key enzymes
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with DNA and key enzymes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) 4-Methoxy-N-[3-([1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Propyl]-1H-Indole-2-Carboxamide (CAS 1190293-96-9)
- Core Structure: Replaces the 1,2-dihydroisoquinoline with an indole ring substituted with a methoxy group at position 3.
- Side Chain : Shares the [1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl linkage.
- Molecular Formula : C₁₉H₁₉N₅O₂ (Molar Mass: 349.39 g/mol) .
(b) N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide (CAS 900887-75-4)
- Core Structure : A pyrido-pyrrolo-pyrimidine fused system with a 4-oxo group.
- Substituents : Features a 3-methoxypropyl chain and a 4-isopropylphenyl group.
- Molecular Formula : C₂₄H₂₆N₄O₃ (Molar Mass: 418.5 g/mol) .
- Key Difference: The larger fused ring system could enhance planar stacking interactions but reduce metabolic stability compared to the simpler isoquinoline scaffold.
Side Chain Modifications
(a) N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide (Compound 67)
- Core Structure : 1,5-Naphthyridine with a 4-oxo group.
- Side Chain : Adamantyl group linked to the carboxamide, enhancing lipophilicity.
- Synthesis : Purified via TLC (dichloromethane), with LC-MS confirmation (m/z 422 [MH⁺]) .
- Comparison : The adamantyl group may improve blood-brain barrier penetration relative to the triazolo-pyridine side chain in the target compound.
(b) 1-(3-Methoxypropyl)-4-Oxo-N-(o-Tolyl)-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide (CAS 900890-98-4)
Structural and Functional Implications
Electronic and Steric Effects
- Methoxy substituents (e.g., in ) enhance solubility but may reduce membrane permeability compared to methyl or isopropyl groups.
Biological Activity
The compound 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a dihydroisoquinoline core with a triazolo[4,3-a]pyridine moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Structural Overview
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes:
- Dihydroisoquinoline core : Known for its occurrence in various bioactive compounds.
- Triazolo[4,3-a]pyridine moiety : Associated with multiple biological activities.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the potential therapeutic avenues for 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide . The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-methylbutyl)-1-oxo-N-[3-(triazolo[4,3-a]pyridin)] | Similar triazole and isoquinoline structures | Antitumor activity |
| N-(3-(triazolo[4,3-a]pyridin))propyl)-2-isobutylcarboxamide | Contains similar moieties | Antimicrobial properties |
| 2-(methoxyethyl)-N-(pyridin)-carboxamide | Similar backbone with variations | Neurological effects |
Case Studies
Recent studies have explored the biological activity of derivatives with similar structural motifs:
- Antitumor Studies : A recent study evaluated a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibited excellent anti-tumor activity against various cancer cell lines. For instance, compound 22i showed IC50 values of 0.83 ± 0.07 μM against A549 cells and 0.15 ± 0.08 μM against MCF-7 cells .
- Antimicrobial Efficacy : Another study focused on benzothiazole compounds which demonstrated significant antibacterial activity against E. coli and S. aureus, suggesting that similar scaffolds could be effective in combating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
